

Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate** ($C_9H_9BrO_4$, Molecular Weight: 261.07 g/mol). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and representative values derived from analogous structures. These data are intended to serve as a reference for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

Data Presentation

The following tables summarize the key spectral data for **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**.

Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: $CDCl_3$, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Ar-OH
7.35	Singlet	1H	Ar-H
6.85	Singlet	1H	Ar-H
3.90	Singlet	3H	-OCH ₃
3.85	Singlet	3H	-COOCH ₃

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
168.5	C=O	Ester Carbonyl
157.0	C	C-OH
152.0	C	C-OCH ₃
125.0	CH	Ar-CH
115.0	C	C-Br
110.0	CH	Ar-CH
105.0	C	C-COOCH ₃
56.0	CH ₃	-OCH ₃
52.5	CH ₃	-COOCH ₃

Table 3: IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (phenolic)
3010-2950	Medium	C-H stretch (aromatic & aliphatic)
1725	Strong	C=O stretch (ester)
1600, 1480	Medium-Strong	C=C stretch (aromatic ring)
1280, 1050	Strong	C-O stretch (ester and ether)
800-600	Strong	C-Br stretch

Table 4: MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
260/262	95/95	[M] ⁺ (Isotopic pattern for Br)
229/231	100/100	[M - OCH ₃] ⁺ (Base Peak)
201/203	40/40	[M - COOCH ₃] ⁺
122	30	[M - Br - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy

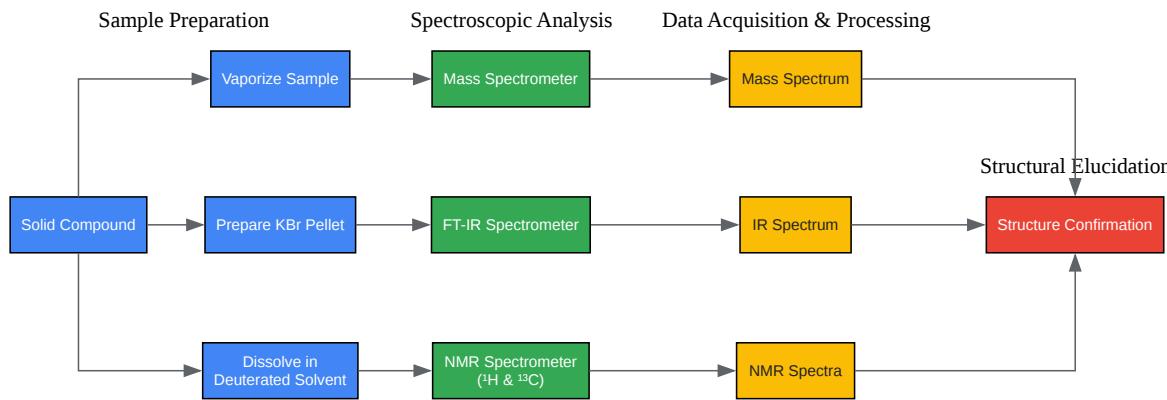
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Electron Ionization (EI) is used, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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